2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 87154-54-9
VCID: VC16232835
InChI: InChI=1S/C11H13BrO4/c1-13-9-6-7(11-15-3-4-16-11)5-8(12)10(9)14-2/h5-6,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H13BrO4
Molecular Weight: 289.12 g/mol

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane

CAS No.: 87154-54-9

Cat. No.: VC16232835

Molecular Formula: C11H13BrO4

Molecular Weight: 289.12 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane - 87154-54-9

Specification

CAS No. 87154-54-9
Molecular Formula C11H13BrO4
Molecular Weight 289.12 g/mol
IUPAC Name 2-(3-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane
Standard InChI InChI=1S/C11H13BrO4/c1-13-9-6-7(11-15-3-4-16-11)5-8(12)10(9)14-2/h5-6,11H,3-4H2,1-2H3
Standard InChI Key QGSIHBCIDOTZHU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)C2OCCO2)Br)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a brominated phenyl ring substituted with two methoxy groups at the 4- and 5-positions and a 1,3-dioxolane ring at the 2-position. The dioxolane moiety is a five-membered cyclic acetal, which confers stability to the aldehyde precursor while enabling controlled reactivity in subsequent transformations. Key structural parameters include:

PropertyValue
Molecular FormulaC11H13BrO4\text{C}_{11}\text{H}_{13}\text{BrO}_4
Molecular Weight289.12 g/mol
IUPAC Name2-(3-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane
InChI KeyUndisclosed in available sources

The presence of electron-donating methoxy groups and the electron-withdrawing bromine atom creates a polarized aromatic system, influencing its spectral and reactive behavior.

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via acetal formation from 3-bromo-4,5-dimethoxybenzaldehyde and ethylene glycol. A representative protocol, adapted from analogous dioxolane syntheses , involves:

  • Reagents:

    • 3-Bromo-4,5-dimethoxybenzaldehyde

    • Ethylene glycol (excess)

    • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

    • Toluene (solvent)

  • Procedure:

    • Dissolve the aldehyde (10.5 g, 42.1 mmol) and PTSA (0.1 g, 0.5 mmol) in toluene.

    • Add ethylene glycol (3.5 mL, 63.2 mmol) and stir at 20–25°C for 18–24 hours.

    • Quench with water, extract with dichloromethane, and purify via column chromatography (ethyl acetate/hexane gradient) .

  • Yield: ~80–85% (estimated based on analog data ).

Reactivity Profile

The dioxolane ring serves as a protective group for the aldehyde functionality, enabling selective functionalization of the aromatic ring. The bromine atom at the 3-position is susceptible to nucleophilic substitution (e.g., Suzuki coupling) or metal-halogen exchange reactions, making the compound a versatile intermediate.

Physicochemical Properties

PropertyValue/Description
Melting PointNot reported
Boiling PointNot reported
Density~1.4–1.5 g/cm³ (estimated)
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)
LogP (Octanol-Water)~2.8–3.2 (predicted via analog data )

The compound’s stability under ambient conditions is attributed to the dioxolane ring, which resists hydrolysis in the absence of strong acids.

Applications in Research

Medicinal Chemistry

Brominated dioxolanes are explored as intermediates in drug discovery. For example, similar structures have been utilized in synthesizing kinase inhibitors and antimicrobial agents. The methoxy groups may enhance bioavailability by modulating lipophilicity .

Materials Science

The compound’s rigid aromatic core and functional groups make it a candidate for designing liquid crystals or photoactive materials. Bromine atoms facilitate cross-coupling reactions to build conjugated polymers .

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